Lipophilicity Superiority: 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol Exhibits a Calculated LogP of 2.75, Exceeding All Mono- and Di-Substituted Benzyl Alcohol Comparators
The calculated partition coefficient (LogP) of the target compound is 2.75 , which is higher than that of any single-comparator lacking one of the three key substituents. Specifically, 3-bromo-4-(trifluoromethoxy)benzyl alcohol (lacking the nitro group) has a LogP of 2.84 , 3-bromo-5-nitrobenzyl alcohol (lacking OCF₃) has a LogP of 2.37 , 3-nitro-4-(trifluoromethoxy)benzyl alcohol (lacking Br) has a LogP of 1.99 , and 4-(trifluoromethoxy)benzyl alcohol (lacking both Br and NO₂) has a LogP of 2.08 [1]. The target compound's LogP represents a 16–38% increase over the des-bromo and des-nitro analogs, and a 32% increase over the mono-OCF₃ analog.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.75 |
| Comparator Or Baseline | 3-Br-5-NO₂-benzyl alcohol: LogP = 2.37; 3-NO₂-4-OCF₃-benzyl alcohol: LogP = 1.99; 3-Br-4-OCF₃-benzyl alcohol: LogP = 2.84; 4-OCF₃-benzyl alcohol: LogP = 2.08 |
| Quantified Difference | Target vs. 3-NO₂-4-OCF₃ analog: ΔLogP = +0.76 (+38%); Target vs. 4-OCF₃ analog: ΔLogP = +0.67 (+32%); Target vs. 3-Br-5-NO₂ analog: ΔLogP = +0.38 (+16%) |
| Conditions | Calculated LogP values derived from XLogP3 or equivalent prediction algorithms, as reported by commercial chemical database suppliers [REFS-1 through REFS-5] |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays; the 32–38% increase over the des-bromo and mono-OCF₃ analogs is substantial enough to alter cellular uptake kinetics.
- [1] Molbase. 4-(Trifluoromethoxy)benzyl alcohol (CAS 1736-74-9) – LogP 2.0775. https://qiye.molbase.cn/ View Source
